3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14974227
Molecular Formula: C14H14ClN3O
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14ClN3O |
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Molecular Weight | 275.73 g/mol |
IUPAC Name | 5-(2-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Standard InChI Key | QSUISQRKKOKQCK-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2-Chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide (molecular formula: ) features a pyrazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a cyclopropyl carboxamide (Figure 1). The methyl group at the N-1 position enhances steric stability, while the chlorophenyl and cyclopropyl groups contribute to hydrophobic interactions .
Key Functional Groups:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.
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2-Chlorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.
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Cyclopropyl carboxamide: A strained three-membered ring that enhances conformational rigidity and potential target selectivity .
Physicochemical Characteristics
The compound’s physicochemical profile is critical for its bioavailability and activity. Key properties include:
The cyclopropyl group’s strain energy (approximately 27 kcal/mol) may influence reactivity, while the chloro substituent contributes to a dipole moment of ~2.1 D, enhancing intermolecular interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically follows a multi-step approach, as outlined in fungicide patents and medicinal chemistry studies :
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Pyrazole Ring Formation:
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Carboxamide Introduction:
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N-Methylation:
Biological Activity and Mechanisms
Fungicidal Applications
Patent data highlights the compound’s efficacy against phytopathogenic fungi, particularly Botrytis cinerea and Puccinia recondita, with EC values <10 ppm . The mechanism involves:
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Inhibition of Mitochondrial Respiration: Binding to cytochrome bc complex (Complex III), disrupting electron transport .
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Mycotoxin Suppression: Reduction of deoxynivalenol (DON) production in Fusarium graminearum by >80% at 5 ppm .
Structure-Activity Relationships (SAR)
Comparative studies with analogues reveal:
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Cyclopropyl Necessity: Replacement with larger rings (e.g., cyclohexyl) reduces antifungal activity by 40–60% .
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Chlorine Positioning: 2-Chloro substitution on the phenyl ring enhances bioavailability compared to para- or meta-substituted analogues .
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Methyl Group Impact: N-1 methylation improves metabolic stability in hepatic microsomes (t >120 mins vs. 45 mins for unmethylated analogues) .
Comparative Analysis with Analogues
The compound’s uniqueness emerges when contrasted with structurally similar derivatives (Table 1):
Applications and Future Directions
Agricultural Use
Formulated as a foliar spray (0.1–1.0 g/L), the compound controls wheat rust and grape downy mildew with field efficacy comparable to azoxystrobin .
Challenges and Recommendations
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